Home > Products > Screening Compounds P20004 > 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 865249-26-9

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2913164
CAS Number: 865249-26-9
Molecular Formula: C15H9Cl2N3O2
Molecular Weight: 334.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 2-chlorobenzohydrazide: This can be achieved by reacting 2-chlorobenzoyl chloride with hydrazine hydrate in a suitable solvent like ethanol or dichloromethane. [, ]
  • Synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: The 2-chlorobenzohydrazide is cyclized in the presence of carbon disulfide and a base like potassium hydroxide in a solvent like ethanol. [, ]
Mechanism of Action
  • Inhibition of enzymes involved in bacterial cell wall synthesis []
  • Inhibition of fungal cell membrane synthesis []
  • Inhibition of inflammatory mediators []
  • Interaction with specific protein targets involved in cell signaling pathways [, ]
Applications
  • Antibacterial agents: The 1,3,4-oxadiazole scaffold is a recognized pharmacophore for antibacterial activity. [, ]
  • Antifungal agents: Modifications of the substituents on the oxadiazole ring can lead to potent antifungal activity. [, ]
  • Anti-inflammatory agents: 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory activity in various models. []
  • Anticancer agents: Several studies have explored the anticancer potential of 1,3,4-oxadiazole-based compounds. [, ]

2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide

  • Compound Description: This compound serves as a precursor for synthesizing novel heterocyclic compounds with insecticidal activity. []
  • Relevance: This compound shares the same 2-chlorobenzamide core structure as the target compound, 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. The key structural difference is the replacement of the 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl group with a 5-(cyanomethyl)-1,3,4-thiadiazol-2-yl group. This highlights the exploration of different heterocyclic rings and substituents at the 5-position for potential insecticidal activity. []

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: This series of compounds, particularly those with 1,3,5-oxadiazole derivatives (1c-e in the study), exhibited promising antitubercular activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with the target compound, 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. The presence of a nitro-substituted heteroaryl group attached to the amide nitrogen instead of the 2-chlorobenzamide moiety in the target compound suggests the importance of exploring different aromatic and heteroaromatic substituents for antitubercular activity. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

  • Compound Description: This series of compounds exhibited good to excellent alkaline phosphatase inhibitory activity. Notably, compound 6i with an IC50 value of 0.420 μM showed the most potent activity. []
  • Relevance: These compounds, like the target compound 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, belong to the N-(1,3,4-oxadiazol-2-yl)methyl)benzamide class of compounds. The variations in the substituents at the 5-position of the oxadiazole ring and the absence of the chlorine atom in the benzamide ring in these compounds demonstrate the structure-activity relationship studies targeting alkaline phosphatase inhibition. []

4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols

  • Compound Description: These compounds were designed based on the oxadiazole-linked aryl core of known tubulin inhibitors. Compound 6h exhibited significant anticancer activity against various cancer cell lines. []
  • Relevance: These compounds share the 5-aryl-1,3,4-oxadiazol-2-yl moiety with the target compound, 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. The substitution of the benzamide group with a 4-chloro-2-hydroxyaniline moiety in these compounds highlights the exploration of different linker groups and their effects on anticancer activity. []

(E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides

  • Compound Description: Building on previous research, this study synthesized a series of these compounds, exploring the structure-activity relationships for anticancer activity. Compound 31, with a 5-nitrothiophene moiety, showed the most potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines. []

N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-237 and -238)

  • Compound Description: These newly discovered compounds displayed potent activity against Neisseria gonorrhoeae, MRSA, VRE, and Listeria monocytogenes. They also demonstrated a high tolerability to human cell lines. []
  • Relevance: These compounds, along with the target compound 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, belong to the N-(1,3,4-oxadiazol-2-yl)benzamide class, signifying the importance of this scaffold in antibacterial drug development. HSGN-237 and -238 contain trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl groups, highlighting the influence of these groups on antibacterial activity. []

Properties

CAS Number

865249-26-9

Product Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C15H9Cl2N3O2

Molecular Weight

334.16

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)

InChI Key

KOZQWVZTBPMSJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.